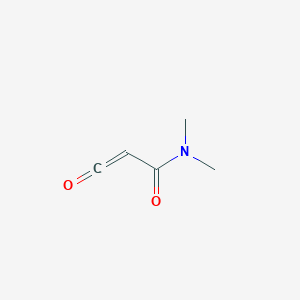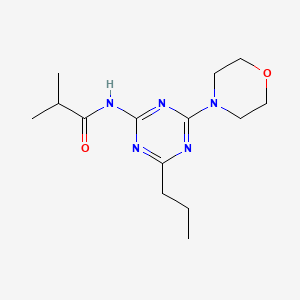![molecular formula C11H18O2 B14273787 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene CAS No. 132789-38-9](/img/structure/B14273787.png)
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,7-dioxaspiro[55]undec-4-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives. This process yields 1,3-dialkylated methoxyallenes, which then undergo acid-catalyzed ring closure to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves its interaction with molecular targets through various pathways. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undec-4-ene: This compound shares a similar spirocyclic structure but lacks the dimethyl substitution.
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: This compound has additional functional groups that confer different chemical properties.
Uniqueness
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
132789-38-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2,2-dimethyl-1,7-dioxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-5-8-11(13-10)7-3-4-9-12-11/h5,8H,3-4,6-7,9H2,1-2H3 |
Clé InChI |
WRNWMALYFRLOEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC2(O1)CCCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


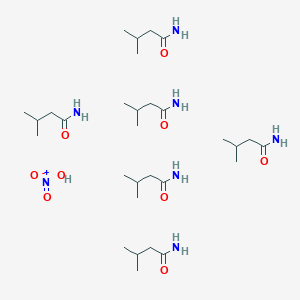
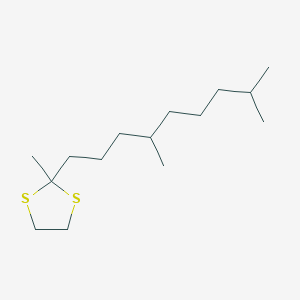
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
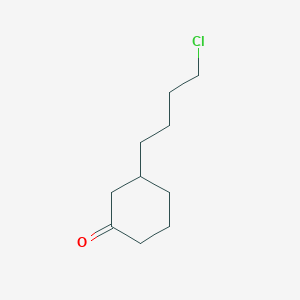
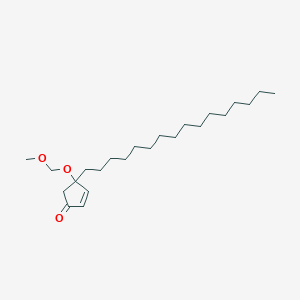
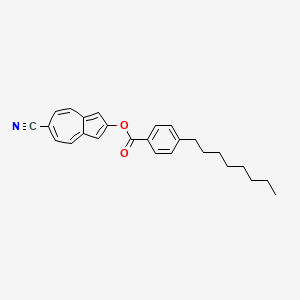
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
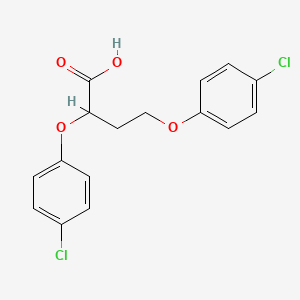
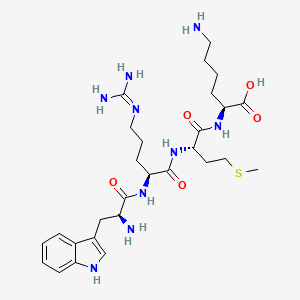
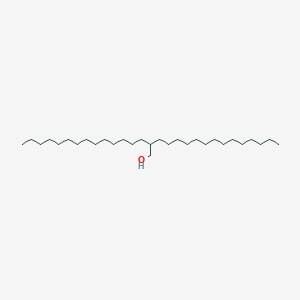
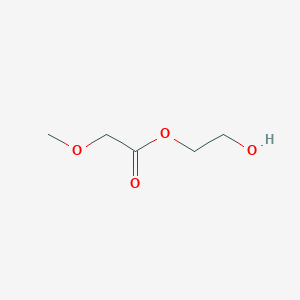
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
